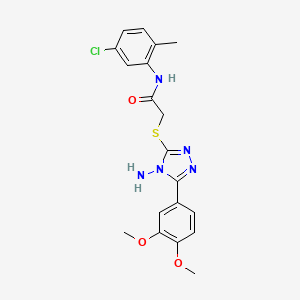![molecular formula C7H8O3 B2419335 2-氧代双环[3.1.0]己烷-6-羧酸 CAS No. 176027-94-4](/img/structure/B2419335.png)
2-氧代双环[3.1.0]己烷-6-羧酸
描述
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the molecular formula C7H8O3 . It has a molecular weight of 140.14 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid can be represented by the SMILES string OC([C@H]1[C@H]2[C@@H]1C(CC2)=O)=O . The InChI code for the compound is 1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid .
Physical And Chemical Properties Analysis
2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid is a solid at room temperature . It has a molecular weight of 140.14 .
科学研究应用
立体选择性合成和生物活性
已经探索了2-氧代双环[3.1.0]己烷-6-羧酸及其衍生物的生物活性和合成方法。例如,已经开发了一种立体选择性合成方法,用于合成(+)-2-氨基双环[3.1.0]己烷-2,6-二羧酸(LY354740)的3-β-氟衍生物,LY354740是一种谷氨酸类似物,以其抗惊厥和抗焦虑特性而闻名(Pedregal & Prowse, 2002)。此外,还开发了高效的合成过程,用于各种类似物,包括LY354740及其磷酸类似物,这些类似物因其作为代谷氨酸受体激动剂的强效活性而闻名(Krysiak et al., 2010)。
构象研究
研究还集中在理解包含2-氧代双环[3.1.0]己烷-6-羧酸骨架的化合物的构象方面。研究表明,双环[3.1.0]己烷及其杂环类似物具有多样的生物活性,因此它们被用作各种应用中的构象锁定类似物(Jimeno et al., 2011)。
药物应用
该化合物及其类似物已被合成用于潜在的药物应用。例如,已经合成了乙酸乙酯5-苯基-6-氧-1-氮杂双环[3.1.0]己烷-2-羧酸酯的衍生物,并评估了其抗疟疾活性(Ningsanont et al., 2003)。此外,还进行了关于基于6-氧代双环[3.1.0]己烷支架的构象锁定碳环核苷类似物的合成研究,其中一些显示出抗病毒活性(Comin et al., 2003)。
分子修饰和药理学
已经对双环[3.1.0]己烷环的化学修饰及其对药理学的影响进行了重要工作。一项研究报告了2-氨基双环[3.1.0]己烷-2,6-二羧酸衍生物作为代谷氨酸受体2拮抗剂的合成和构效关系,突出了这种结构的化学多样性(Yasuhara et al., 2006)。
安全和危害
The safety information for 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
未来方向
属性
IUPAC Name |
2-oxobicyclo[3.1.0]hexane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-2-1-3-5(4)6(3)7(9)10/h3,5-6H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOQBDYJXJVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
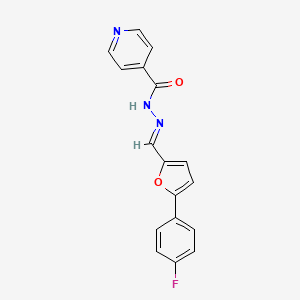
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2419256.png)
![5-benzyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419261.png)
![N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide](/img/structure/B2419262.png)
![N-(Cyanomethyl)-N-cyclopentyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2419263.png)
![4,5-Dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid ethyl ester](/img/structure/B2419264.png)
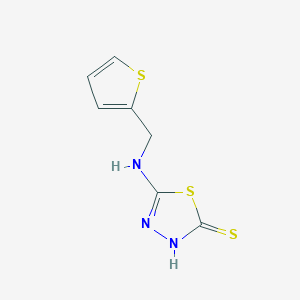
![3-(3-Methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2419269.png)
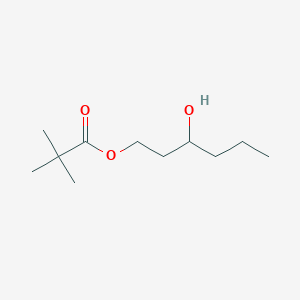
![2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2419271.png)
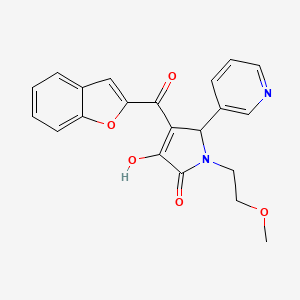
![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)

